Methyl 3-(prop-2-enamido)propanoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(prop-2-enoylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-3-6(9)8-5-4-7(10)11-2/h3H,1,4-5H2,2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHVTCUBXYZCDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Platforms for Post Polymerization Modification:the Ester Group in the Monomer S Side Chain Can Serve As a Reactive Handle for Post Polymerization Modification.rsc.orgresearchgate.netthis Strategy Allows for the Synthesis of a Base Polymer Which Can then Be Further Functionalized. for Example, the Ester Could Be Reacted with Various Amines Amidation to Attach Bioactive Molecules, Targeting Ligands, or Other Functional Moieties.rsc.orgresearchgate.netthis Approach Offers a Versatile and Efficient Route to Creating Complex, Multi Functional Macromolecules from a Single, Readily Available Polymer Precursor, Which is a Significant Area of Interest for Advanced Materials Design.
Established Synthetic Pathways for Acrylamido Esterification and Amidation
The synthesis of N-acrylamido propanoate derivatives, including Methyl 3-(prop-2-enamido)propanoate, typically involves a two-part strategy focusing on the formation of the ester and the amide functionalities.
Amidation Reactions for Acrylamido Linkage Construction
The construction of the acrylamido linkage is a critical step, which involves forming an amide bond between an amine and an acrylic acid derivative. A common method is the reaction of an amine with acryloyl chloride in the presence of a base like triethylamine. acs.org
Alternatively, coupling agents are frequently used to facilitate the amidation between a carboxylic acid and an amine. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with N-hydroxybenzotriazole (HOBt) are effective for this transformation. jst.go.jp In a different approach, poly(acrylic acid) has been derivatized with various amines using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) as a condensing reagent, which selectively promotes amide bond formation. researchgate.net
Enzymatic methods also provide a pathway for amidation. A process has been developed where an acrylic or methacrylic ester reacts with a diamine in the presence of an enzyme that is specific to the ester function, thereby forming the amide. google.com This method helps to minimize side reactions, such as the Michael addition of the amine to the acrylic double bond. google.com The synthesis of various acrylamide (B121943) derivatives has been successfully achieved by the amidation of acrylic acid analogs with appropriate arylamines. nih.govresearchgate.net
Strategic Approaches for Functional Group Compatibility and Protection in Multi-Step Syntheses
The synthesis of complex molecules containing reactive functional groups like acrylamides requires careful strategic planning, particularly concerning functional group compatibility and the use of protecting groups. jocpr.com Acrylamides are reactive electrophiles and are often installed late in a synthetic sequence to avoid undesired reactions. nih.govnih.gov
Protecting groups are temporarily attached to a functional group to decrease its reactivity, allowing other transformations to occur elsewhere in the molecule. organic-chemistry.org For acrylamides, a key strategy involves masking the reactive α,β-unsaturated system. One reported method uses a Diels-Alder reaction with a diene, such as trimethylsilyl (B98337) cyclopentadiene (B3395910) (TMS-CP), to form a stable adduct. This "protected" acrylamide can be carried through multiple synthetic steps and then unmasked via a thermal retro-Diels-Alder reaction. nih.govnih.gov
The choice of protecting group is crucial and depends on its stability to various reaction conditions and the mildness of the conditions required for its removal. jocpr.com An orthogonal protecting group strategy is particularly powerful, where multiple, different protecting groups are used for the same type of functional group. This allows for the selective deprotection of one group while others remain intact, enabling complex, sequential modifications. organic-chemistry.orgiris-biotech.de For example, a Boc-protected amine can be deprotected under acidic conditions, while a nearby Fmoc-protected amine would be stable, only being removed by basic conditions. organic-chemistry.org This level of control is essential when building complex molecules from subunits that may contain similar or identical functional groups. organic-chemistry.org
Catalytic Systems and Reaction Conditions Optimization in Monomer Synthesis
The efficiency and selectivity of monomer synthesis are heavily influenced by the choice of catalytic systems and the optimization of reaction conditions. In the industrial production of acrylamide itself, the hydration of acrylonitrile (B1666552) is a principal route, historically using copper-based catalysts like copper-oxide-chromium oxide at elevated temperatures. chemicalbook.comatamanchemicals.com
For the synthesis of more complex acrylamide derivatives, various catalytic systems are employed. For instance, the synthesis of N,N′-Methylenebisacrylamide has been achieved with high yield using a Cu(II) carboxylate catalyst. nih.govresearchgate.net The optimization of these reactions can involve changing the acid co-catalyst and reaction time to maximize conversion. nih.govresearchgate.net Amidation reactions to form acrylamides are often facilitated by condensing agents which can be considered part of the catalytic system. jst.go.jpresearchgate.net
Enzymatic catalysts are also prominent, particularly for their high selectivity and mild reaction conditions. Nitrile hydratase is a well-known biocatalyst used in the industrial synthesis of acrylamide from acrylonitrile, offering high yields and avoiding the need for costly purification steps. chemicalbook.comatamanchemicals.comresearchgate.net Enzymes have also been used to catalyze the reaction between acrylic esters and diamines to form specific amides. google.com
Reaction conditions such as temperature and solvent play a critical role. Amidation reactions are often run at room temperature when using coupling agents, jst.go.jp while other methods may require heating or reflux. google.comgoogle.com The table below summarizes some catalytic systems used in the synthesis of acrylamides and related compounds.
| Reaction Type | Catalyst System | Reactants | Conditions | Yield | Reference |
| Amidation | Cu(II) carboxylate | Acrylamide, Formaldehyde | Reflux, 2h | 95% | nih.govresearchgate.net |
| Hydration | Copper-oxide-chromium oxide | Acrylonitrile, Water | ~100°C | 98% | chemicalbook.comatamanchemicals.com |
| Biocatalytic Hydration | Nitrile hydratase | Acrylonitrile, Water | Mild conditions | 99.5% | chemicalbook.comresearchgate.net |
| Amidation | EDC, HOBt | Carboxylic acid, Amine | Room Temperature, 4h | 52.5% | jst.go.jp |
| Enzymatic Amidation | Specific Enzyme | Acrylic ester, Diamine | 20°C - 100°C | N/A | google.com |
This table is generated based on data from the provided text and may not be exhaustive.
Emerging Green Chemistry Principles and Methodologies in Monomer Synthesis
Green chemistry principles are increasingly being integrated into monomer synthesis to reduce environmental impact by minimizing waste, using safer substances, and improving energy efficiency. resolvemass.cachemrxiv.org This involves a shift from traditional methods that may use hazardous solvents and reagents towards more sustainable alternatives. ijcrt.org
Key green chemistry strategies applicable to monomer synthesis include:
Use of Renewable Feedstocks : Utilizing bio-based starting materials, such as those derived from corn starch or biomass, reduces dependence on fossil fuels. ijcrt.orgnumberanalytics.com For example, lactate (B86563) esters, derived from the fermentation of sugars, are being explored as green starting materials for acrylic polymers. acs.org
Catalysis : The use of highly efficient and selective catalysts, especially biocatalysts, is a cornerstone of green chemistry. resolvemass.canumberanalytics.com The enzymatic synthesis of acrylamide using nitrile hydratase is a prime example of a successful industrial green process that operates under mild conditions with high yield and safety. chemicalbook.comresearchgate.net
Safer Solvents and Reaction Conditions : Green chemistry encourages the use of benign solvents like water or, ideally, performing reactions in solvent-free conditions. resolvemass.ca Additionally, employing energy-efficient methods such as microwave-assisted synthesis or photopolymerization can reduce the energy footprint of chemical processes. resolvemass.ca
Atom Economy : Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core principle. resolvemass.ca This minimizes the generation of by-products and waste.
Free Radical Polymerization of N-Substituted Acrylamide Esters
Free radical polymerization is a fundamental method for synthesizing polymers from vinyl monomers. The process is characterized by initiation, propagation, and termination steps, each contributing to the final polymer's properties.
Redox initiator systems, such as those based on persulfate salts like ammonium (B1175870) persulfate (APS), are also highly effective, particularly in aqueous media. mst.edugoogle.com These systems can operate at lower temperatures compared to thermal initiators. The efficiency of these initiators is influenced by parameters such as temperature, pH, and the presence of activators like sodium metabisulfite (B1197395) or sodium thiosulfate. mst.edu Water-soluble initiators have also been used in substantially non-aqueous organic solutions to achieve lower residual monomer levels. google.com
The concentration of the initiator directly impacts the molecular weight of the resulting polymer; higher initiator concentrations generally lead to lower molecular weights due to a higher number of initiated chains.
Table 1: Initiator Systems for N-Substituted Acrylamide Polymerization
| Initiator System | Monomer Example | Solvent | Temperature | Observations |
|---|---|---|---|---|
| AIBN | N-[2-(3,4-dimethyl-2,5-dioxo-2,5-dihydro-pyrrol-1-yl)-ethyl]-acrylamide | Dioxane | 70°C | Successful homopolymerization achieved. tandfonline.com |
| Ammonium Persulfate (APS) / Sodium Metabisulfite (SMS) | Acrylamide | Water | Variable | Gelation time and gel strength are dependent on initiator concentration, temperature, and pH. mst.edu |
Termination is the final stage of free radical polymerization, where the active radical chain ends are deactivated, leading to the cessation of polymer growth. The primary termination mechanisms are bimolecular, involving the reaction of two growing polymer radicals. These mechanisms are:
Combination (or Coupling): Two polymer radicals combine to form a single, longer polymer chain.
Disproportionation: A hydrogen atom is transferred from one radical to another, resulting in two polymer chains, one with a saturated end and the other with an unsaturated end.
The dominant termination mechanism affects the molecular weight distribution of the final polymer. For N,N-disubstituted acrylamides, both mechanisms can occur. The choice of termination pathway can be influenced by temperature and the specific monomer structure. Controlling the termination rate relative to the propagation rate is crucial for managing the molecular weight of the polymer. However, in conventional free radical polymerization, this control is limited, often resulting in polymers with a broad molecular weight distribution (high dispersity). tandfonline.com
Controlled/Living Polymerization Techniques for Precision Homopolymer Architectures
To overcome the limitations of conventional free radical polymerization, controlled/living polymerization techniques have been developed. These methods allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures.
RAFT polymerization is a versatile controlled radical polymerization technique that can be applied to a wide range of monomers, including N-substituted acrylamides. acs.orgacs.org It relies on the use of a chain transfer agent (CTA), typically a dithioester or related compound, to mediate the polymerization.
The polymerization of N-acryloyl-l-phenylalanine methyl ester, a structurally similar N-substituted acrylamide, has been successfully controlled using RAFT. acs.org Key findings from such studies demonstrate the hallmarks of a controlled polymerization:
A linear increase in molecular weight with monomer conversion.
The ability to synthesize polymers with low dispersity (Đ < 1.2).
The capacity for chain extension by adding a second batch of monomer to create block copolymers. acs.org
The choice of CTA and solvent is critical for achieving good control. For example, benzyl (B1604629) 1-pyrrolecarbodithioate has been shown to be an effective CTA for the RAFT polymerization of an N-substituted acrylamide in dioxane at 60°C. acs.org
Table 2: Representative Conditions for RAFT Polymerization of an N-Substituted Acrylamide Ester
| Monomer | CTA | Initiator | Solvent | Temperature (°C) | Result |
|---|---|---|---|---|---|
| N-acryloyl-l-phenylalanine methyl ester | Benzyl 1-pyrrolecarbodithioate | AIBN | Dioxane | 60 | Controlled polymerization, low dispersity. acs.org |
ATRP is another powerful controlled/living radical polymerization method that utilizes a transition metal catalyst (commonly copper-based) in conjunction with a halide-containing initiator. rsc.org This technique allows for the reversible activation and deactivation of the growing polymer chains, leading to excellent control over the polymerization process.
For N-substituted acrylamides like N-isopropylacrylamide (NIPAAm), ATRP systems based on a CuCl/Me₆Tren (tris[2-(dimethylamino)ethyl]amine) catalyst complex have proven effective. mdpi.com The polymerization can be conducted in various solvents, including dimethyl sulfoxide (B87167) (DMSO), water, and alcohols. mdpi.com
Key features of ATRP for these monomers include:
The ability to produce polymers with well-defined molecular weights and narrow distributions (PDI values often below 1.2). mdpi.com
Successful synthesis of block copolymers through sequential monomer addition. mdpi.com
The reaction temperature is a critical parameter, with lower temperatures (e.g., 0-25°C) often favoring better control and higher monomer conversion. mdpi.com
While specific studies on the ATRP of this compound are not as prevalent, the extensive research on similar N-substituted acrylamides provides a strong foundation for developing suitable ATRP conditions for this monomer. The general principles and catalyst systems are expected to be transferable. rsc.orgmdpi.com
Nitroxide-Mediated Polymerization (NMP) Strategies
Nitroxide-Mediated Polymerization (NMP) has emerged as a powerful controlled radical polymerization (CRP) technique for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. advancedsciencenews.comrsc.org While specific studies on the NMP of this compound are not extensively documented in the literature, the polymerization behavior of structurally similar N-substituted acrylamides provides valuable insights into the potential kinetic and mechanistic pathways. The general mechanism of NMP involves the reversible trapping of a propagating radical chain by a stable nitroxide radical, establishing a dynamic equilibrium between active and dormant species. icp.ac.ruresearchgate.netmdpi.com This process minimizes irreversible termination reactions, allowing for the controlled growth of polymer chains. rsc.org
The success of NMP for a given monomer is highly dependent on the choice of the nitroxide mediating agent. For acrylamide-type monomers, which are known for their high propagation rate constants, nitroxides like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) are generally less effective. More sterically hindered and specialized nitroxides, such as N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl)nitroxide (SG1) and 2,2,5-trimethyl-4-phenyl-3-azahexane-3-nitroxide (B1625237) (TIPNO), have demonstrated significantly better control over the polymerization of acrylates and acrylamides. rsc.orgrsc.orgucsc.edu These advanced nitroxides allow for polymerization at lower temperatures and provide better control over the molecular architecture of the resulting polymers. rsc.org
The homopolymerization of N-substituted acrylamides via NMP typically exhibits first-order kinetics with respect to monomer concentration, a characteristic feature of a controlled polymerization process. icp.ac.ru The molecular weight of the resulting polymer increases linearly with monomer conversion, and the polymers generally possess low polydispersity indices (PDI), often below 1.5. tandfonline.com For instance, the NMP of N-isopropylacrylamide (NIPAM), a widely studied N-substituted acrylamide, has been successfully controlled using various nitroxide systems, yielding well-defined polymers. rsc.orgresearchgate.net
The polymerization of this compound would be expected to follow similar trends. The presence of the ester group is not anticipated to interfere with the radical polymerization process. However, side reactions, such as imidization, which has been observed in the polymerization of some primary acrylamides, could potentially influence the polymerization kinetics and the final polymer structure, although this is less common for N-substituted acrylamides. advancedsciencenews.com
To achieve a well-controlled polymerization of this compound, the selection of an appropriate alkoxyamine initiator or a combination of a conventional radical initiator and a free nitroxide is crucial. The reaction temperature is another critical parameter that needs to be optimized to ensure a suitable equilibrium between the active and dormant species, leading to a controlled polymerization process.
Representative Kinetic Data for NMP of N-Substituted Acrylamides
The following table presents typical kinetic data for the NMP of N-isopropylacrylamide (NIPAM), which serves as a model for the expected behavior of this compound.
| Entry | Monomer | Nitroxide | Initiator | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| 1 | NIPAM | SG1 | BlocBuilder | 90 | 4 | 85 | 15,000 | 1.25 |
| 2 | NIPAM | TIPNO | AIBN | 120 | 6 | 92 | 22,000 | 1.35 |
| 3 | DEAAm | SG1 | MAMA-SG1 | 110 | 5 | 90 | 18,500 | 1.30 |
Data is representative and compiled from studies on analogous N-substituted acrylamides. Mn = Number-average molecular weight, PDI = Polydispersity Index, AIBN = Azobisisobutyronitrile, DEAAm = N,N-diethylacrylamide.
Research Findings on NMP of Functional Acrylamides
Detailed studies on the NMP of functional acrylamides have highlighted several key findings:
Influence of Nitroxide Structure: The development of acyclic nitroxides like SG1 and TIPNO has been a breakthrough, enabling the controlled polymerization of a wide range of "more activated" monomers, including N-substituted acrylamides. rsc.org
Kinetic Control: The polymerization of N-substituted acrylamides can be well-controlled, demonstrating a linear evolution of molecular weight with conversion and low polydispersity. tandfonline.com This is often achieved by adding a small excess of free nitroxide to the polymerization mixture. rsc.orgrsc.org
Reaction Conditions: The polymerization temperature plays a significant role. While higher temperatures can increase the rate of polymerization, they may also lead to side reactions. Therefore, an optimal temperature is crucial for achieving good control. researchgate.net For many N-substituted acrylamides, temperatures in the range of 90-120 °C are commonly employed. rsc.orgucsc.edu
Copolymerization Principles and Advanced Architectures Derived from Methyl 3 Prop 2 Enamido Propanoate
Statistical Copolymerization with Diverse Comonomers
Statistical copolymerization involves the simultaneous polymerization of two or more different monomers, leading to a polymer chain with a random distribution of the monomer units. The specific arrangement of these units is governed by the relative reactivities of the monomers involved.
Determination of Monomer Reactivity Ratios and Sequence Distribution Analysis
The behavior of monomers during copolymerization is quantified by monomer reactivity ratios (r). These ratios compare the rate at which a growing polymer chain ending in one monomer adds another of the same monomer versus adding the comonomer. Several methods, such as the Fineman-Ross, Kelen-Tüdos, and Mayo-Lewis methods, are employed to determine these ratios from experimental data. The values of r1 and r2 indicate the tendency of the copolymerization to be alternating (r1 and r2 ≈ 0), statistical (r1 and r2 ≈ 1), or to form block-like structures (r1 > 1 and r2 < 1, or vice versa).
For instance, in the copolymerization of methyl acrylate (B77674) (MA) with vinyl acetate (B1210297) (VAc), the reactivity ratios were found to be rMA = 6.3 ± 0.4 and rVAc = 0.031 ± 0.006, indicating that the growing chain ending in a methyl acrylate radical prefers to add another methyl acrylate monomer, while the growing chain ending in a vinyl acetate radical strongly prefers to add a methyl acrylate monomer. This leads to a copolymer that is rich in the more reactive monomer, in this case, methyl acrylate. The sequence distribution, which describes the arrangement of monomer units along the polymer chain, can be predicted from these reactivity ratios using statistical models.
Influence of Comonomer Type on Copolymer Composition and Microstructure
The choice of comonomer significantly impacts the final copolymer's composition, microstructure, and, consequently, its properties. The relative reactivities of the comonomers dictate their incorporation into the polymer chain. For example, in the copolymerization of ethylene (B1197577) with α-olefins, the type of α-olefin (e.g., 1-hexene (B165129) vs. 1-octene) influences the catalytic activity and the molecular weight of the resulting copolymer. Shorter chain α-olefins like 1-hexene may incorporate more readily than bulkier ones.
The composition of the monomer feed also directly affects the copolymer composition. An increase in the initial concentration of a comonomer generally leads to a higher incorporation of that monomer into the copolymer, although this can also affect properties like molecular weight and melting temperature. The microstructure, including the sequence distribution of monomer units, is a direct consequence of the monomer reactivity ratios and the feed composition. For instance, if one monomer is much more reactive than the other, the resulting copolymer will have a gradient or block-like structure rather than a truly random distribution.
Synthesis of Block Copolymers Incorporating Methyl 3-(prop-2-enamido)propanoate Units
Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. They can be synthesized through various controlled/living polymerization techniques.
Sequential Monomer Addition Strategies for Block Formation
A common method for synthesizing block copolymers is the sequential addition of monomers. In this approach, one monomer is polymerized first to create a "living" polymer chain. Once this monomer is consumed, a second monomer is introduced to the reaction, which then polymerizes from the active end of the first polymer block. This process can be repeated to create multiblock copolymers. Techniques like living anionic polymerization, atom transfer radical polymerization (ATRP), and reversible addition-fragmentation chain transfer (RAFT) polymerization are well-suited for this strategy as they maintain active chain ends throughout the polymerization. For example, a block copolymer of poly(methyl methacrylate)-b-polylactide can be synthesized by first polymerizing methyl methacrylate (B99206) via group transfer polymerization, followed by the ring-opening polymerization of lactide.
Utilization of Macroinitiators and Macro-Chain Transfer Agents
An alternative approach to block copolymer synthesis involves the use of macroinitiators or macro-chain transfer agents. A macroinitiator is a polymer chain with an active initiating site at one or more of its ends. This pre-made polymer is then used to initiate the polymerization of a second monomer, leading to the formation of a block copolymer. For instance, a poly(methyl methacrylate) (PMMA) chain with a terminal group capable of initiating ATRP can be used to grow a second block of another monomer like N-isopropylacrylamide.
Similarly, a macro-chain transfer agent is a polymer chain that can participate in a chain transfer reaction, typically in a RAFT polymerization. This allows for the growth of a second polymer block from the existing polymer chain. Switchable RAFT agents have also been developed to facilitate the formation of block copolymers from monomers with different reactivities.
Graft Copolymer Synthesis Utilizing this compound
Graft copolymers consist of a main polymer backbone with one or more side chains of a different polymer grafted onto it. There are three main strategies for synthesizing graft copolymers: "grafting from," "grafting to," and "grafting through."
"Grafting from" : In this method, the main polymer backbone is modified to contain initiating sites. The second monomer is then polymerized from these sites, growing the graft chains directly from the backbone.
"Grafting to" : This approach involves synthesizing the backbone and the graft chains separately. The pre-formed side chains are then attached to the backbone through a coupling reaction.
"Grafting through" : This strategy utilizes a macromonomer, which is a polymer chain with a polymerizable group at one end. This macromonomer is then copolymerized with another monomer to form a graft copolymer where the macromonomer units are incorporated as the side chains.
The choice of method depends on the desired architecture and the specific monomers and polymers being used. For instance, ATRP is a versatile technique for the "grafting from" approach, allowing for the growth of well-defined side chains from a cellulose (B213188) backbone.
Development of Complex Multicomponent Polymer Systems (Terpolymers, Multi-block Copolymers)
The versatility of this compound as a monomer extends beyond simple homopolymers and bipolymers, enabling its incorporation into sophisticated multicomponent polymer systems. These systems, such as terpolymers and multi-block copolymers, are designed to achieve a combination of properties that are not attainable with simpler polymer structures. The strategic inclusion of three or more distinct monomer units allows for the fine-tuning of polymer characteristics, leading to materials with tailored thermal, mechanical, and stimuli-responsive behaviors.
The synthesis of these complex architectures often relies on controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. d-nb.infosigmaaldrich.com RAFT polymerization provides excellent control over molecular weight, polydispersity, and polymer architecture, which is crucial when constructing well-defined multi-block and terpolymeric structures. d-nb.infomonash.edu The choice of chain transfer agent (CTA), initiator, and solvent are critical parameters that must be optimized for each specific monomer combination to ensure a successful and controlled polymerization process. mdpi.comnih.gov
Terpolymerization Involving Acrylamido-Ester Monomers
Research into complex polymer systems has demonstrated the synthesis of intrinsically-fluorescent biocompatible terpolymers through the polymerization of multiple monomers in an aqueous medium. researchgate.net While not involving this compound directly, analogous terpolymers have been synthesized using structurally similar acrylamido-ester monomers. For instance, terpolymers of methyl methacrylate (MMA), N-isopropylacrylamide (NIPAm), and an in situ-formed acrylamido-ester monomer, methyl 3-(N-isopropylacrylamido)-2-methylpropanoate, have been developed. researchgate.net Another example is a terpolymer comprising MMA, N-hydroxymethylacrylamide (NHMAm), and the corresponding in situ-generated monomer, methyl 3-(N-hydroxymethylacrylamido)-2-methylpropanoate. researchgate.net
These non-conjugated fluorescent terpolymers exhibit aggregation-enhanced emission (AEE), a property that makes them suitable for applications such as chemical sensing and cell imaging. researchgate.net The synthesis strategy involves the in situ attachment of acrylamido-ester monomers during the polymerization of hydrophobic monomers in an aqueous medium. researchgate.net This approach highlights a sophisticated method for creating multifunctional terpolymers where each component contributes to the final properties of the material.
The development of such terpolymers underscores the principle that incorporating a third monomer can introduce unique functionalities and properties that are absent in the corresponding copolymers. mdpi.com For example, the introduction of a fluorescent monomer alongside monomers that impart thermal or pH sensitivity can result in a multi-stimuli-responsive material with built-in reporting capabilities.
Table 1: Representative Monomers for Complex Terpolymer Synthesis
| Monomer | Abbreviation | Role in Terpolymer |
|---|---|---|
| Methyl Methacrylate | MMA | Provides structural integrity and hydrophobicity |
| N-isopropylacrylamide | NIPAm | Imparts thermal responsiveness (LCST behavior) |
| Methyl 3-(N-isopropylacrylamido)-2-methylpropanoate | MNIPAMP | In-situ formed monomer contributing to fluorescence and biocompatibility researchgate.net |
| N-hydroxymethylacrylamide | NHMAm | Enhances hydrophilicity and provides reactive sites |
| Methyl 3-(N-hydroxymethylacrylamido)-2-methylpropanoate | MNHMAMP | In-situ formed monomer with potential for biocompatibility and fluorescence researchgate.net |
Advanced Architectures: Multi-block Copolymers
Beyond terpolymers, this compound can be envisioned as a building block in more complex architectures like multi-block copolymers. These polymers consist of three or more distinct blocks of repeating monomer units. The synthesis of multi-block copolymers can be achieved through sequential monomer addition in a living polymerization process or by linking pre-synthesized polymer blocks. mdpi.com
For instance, a pentablock quintopolymer, a highly complex architecture, has been successfully synthesized using a combination of living anionic polymerization and specialized linking agents. mdpi.com While this specific example does not include this compound, the synthetic principles are transferable. A hypothetical multi-block copolymer could feature a central block of poly(this compound) flanked by blocks of other polymers, such as polystyrene and poly(methyl methacrylate), to create a material with a unique combination of flexibility, thermal stability, and surface properties.
The properties of multi-block copolymers are highly dependent on the arrangement and chemical nature of the constituent blocks. This allows for the creation of materials with hierarchical structures and stimuli-responsive behaviors. For example, a multi-block copolymer containing both hydrophobic and hydrophilic segments, including a block of poly(this compound), could self-assemble in solution to form complex nanostructures like micelles or vesicles.
Table 2: Research Findings on a Structurally Related Terpolymer System
| Property | Finding | Source |
|---|---|---|
| Synthesis Method | Synthesized via in-situ attachment of acrylamido-ester monomers during polymerization of hydrophobic monomers in water. | researchgate.net |
| Key Feature | The terpolymers are intrinsically-fluorescent and biocompatible. | researchgate.net |
| Functionality | Exhibit aggregation-enhanced emission (AEE). | researchgate.net |
| Application | Suitable for use as chemical sensors (e.g., for Bi(III) detection), in cell-imaging, and for security inks. | researchgate.net |
Computational and Mechanistic Studies of Methyl 3 Prop 2 Enamido Propanoate Polymerization and Post Polymerization Modifications
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation for Monomer and Polymer Reactions
Density Functional Theory (DFT) has become an indispensable tool for the semiquantitative and quantitative study of organic reaction mechanisms. mdpi.com It allows for the investigation of the electronic structure of molecules to predict their reactivity and the energetic pathways of chemical reactions. For the polymerization of Methyl 3-(prop-2-enamido)propanoate, DFT can be applied to elucidate the step-by-step mechanism of both the monomer synthesis and its subsequent polymerization and post-polymerization modification reactions.
DFT calculations are used to determine the geometries of reactants, transition states, and products, along with their corresponding energies. This information allows for the construction of a detailed potential energy surface for a given reaction, such as the radical-initiated polymerization of this compound. Key steps like initiation, propagation, chain transfer, and termination can be modeled to understand their kinetics and thermodynamics. For instance, the energy barriers associated with the addition of a monomer to a growing polymer chain can be calculated to predict the rate of polymerization. umn.edu
Furthermore, conceptual DFT provides a framework of chemical reactivity indices that help in understanding and predicting chemical behavior. mdpi.com Global indices like electrophilicity and nucleophilicity can quantify the propensity of the monomer to accept or donate electrons, which is crucial in ionic polymerization mechanisms. Local reactivity indices, such as the Fukui functions, can pinpoint the specific atoms within the monomer (e.g., the vinyl carbons) that are most susceptible to nucleophilic or electrophilic attack, thereby predicting regioselectivity. mdpi.commdpi.com In post-polymerization modifications, such as hydrolysis of the ester group or reactions at the amide moiety, DFT can model the reaction pathways and help identify suitable catalysts or reaction conditions.
Table 1: Illustrative Conceptual DFT Reactivity Indices This table demonstrates typical reactivity indices that can be calculated using DFT to predict the chemical behavior of a monomer. The values are hypothetical for illustrative purposes.
| Index | Description | Predicted Role in Polymerization |
| Global Electrophilicity (ω) | Measures the ability of a molecule to accept electrons. | A higher value suggests susceptibility to nucleophilic attack. |
| Global Nucleophilicity (N) | Measures the ability of a molecule to donate electrons. | A higher value suggests reactivity towards electrophiles. |
| Local Fukui Function (fk+) | Indicates the site most prone to nucleophilic attack. | For this compound, this would likely be one of the vinyl carbons. |
| Local Fukui Function (fk-) | Indicates the site most prone to electrophilic attack. | For this compound, this would also likely be one of the vinyl carbons. |
Molecular Dynamics Simulations of Polymerization Processes and Polymer Conformations
While DFT is excellent for studying individual reaction steps, Molecular Dynamics (MD) simulations are employed to model the collective behavior and time-dependent evolution of a large system of molecules. arxiv.org MD simulations can provide invaluable insights into the physical processes of polymerization and the resulting polymer's structure and properties in bulk or in solution. nih.govmdpi.com
For this compound, an MD simulation would typically start with a "box" of monomers, initiator molecules, and optionally, solvent molecules. By applying a force field (a set of parameters describing the potential energy of the system), the simulation tracks the trajectories of all atoms over time according to the laws of classical mechanics. arxiv.org This allows for the observation of:
Polymerization Dynamics: The process of chain growth can be simulated to study how factors like monomer concentration and temperature affect the rate of polymerization and the final molecular weight distribution.
Material Properties: By simulating the amorphous polymer in the bulk state, one can predict macroscopic properties such as the glass transition temperature (Tg), density, and mechanical properties (e.g., Young's modulus). mdpi.com This is achieved by analyzing how the simulated material responds to changes in temperature or applied stress.
MD simulations are particularly powerful for understanding how the specific chemical structure of poly(this compound), with its ester and amide side groups, influences intermolecular interactions like hydrogen bonding, which in turn dictate the polymer's physical properties.
Table 2: Typical Parameters for a Molecular Dynamics Simulation of Polymerization This table provides an example of the setup for an MD simulation to study the properties of a polymer like poly(this compound).
| Parameter | Example Value/Setting | Purpose |
| Force Field | GAFF (General AMBER Force Field) | Defines the potential energy function for interactions between atoms. arxiv.org |
| System Size | ~500 monomer units | Represents a statistically relevant portion of the bulk material. |
| Ensemble | NVT (Canonical) or NPT (Isothermal-Isobaric) | Controls the thermodynamic variables (Number of particles, Volume, Temperature, Pressure). mdpi.com |
| Temperature | 300 K - 500 K | Allows for studying properties at different temperatures, including above and below the glass transition. |
| Simulation Time | 100 nanoseconds | Provides sufficient time for the polymer chains to equilibrate and for properties to be accurately sampled. |
Kinetic Modeling of Homopolymerization and Copolymerization of this compound
Kinetic modeling is a computational technique used to simulate the kinetics of a complex reaction system, such as a polymerization. mdpi.com By solving a series of differential equations that describe the rate of change of each species (monomer, initiator, radicals, polymer chains of different lengths), these models can predict key outcomes of the polymerization process. nih.gov
For the homopolymerization of this compound, a kinetic model would predict:
Monomer Conversion vs. Time: How quickly the monomer is consumed.
Molecular Weight Development: The evolution of number-average (Mn) and weight-average (Mw) molecular weights.
Dispersity (Đ): The breadth of the molecular weight distribution.
When this compound is copolymerized with another monomer (e.g., methyl methacrylate (B99206) or styrene), kinetic modeling becomes even more critical for understanding and controlling the final polymer properties. mdpi.com In addition to the factors above, the model can predict:
Copolymer Composition: The relative amount of each monomer incorporated into the polymer chains. mdpi.com
Compositional Drift: How the copolymer composition changes as the monomers are consumed at different rates. researchgate.net
Monomer Sequence Distribution: The arrangement of the different monomer units along the polymer backbone (e.g., random, alternating, or blocky). researchgate.net
These models require accurate kinetic parameters, such as the rate coefficients for initiation, propagation, and termination. Crucially for copolymerization, they rely on monomer reactivity ratios (r1 and r2), which describe the preference of a growing polymer chain ending in one monomer to add the same monomer (homopropagation) versus the other monomer (cross-propagation). mdpi.com
Table 3: Example of a Kinetic Model Input for Copolymerization This table illustrates the type of parameters required for a kinetic model of the copolymerization of Monomer 1 (M1, e.g., this compound) and Monomer 2 (M2, e.g., Styrene).
| Parameter | Description | Importance |
| Initial Monomer Feed (f1, f2) | Mole fraction of each monomer at the start. | Determines the initial rate and overall composition. |
| Reactivity Ratio (r1) | Ratio of the rate constant for M1 adding M1 over M1 adding M2. | If r1 > 1, the growing chain prefers to add M1. mdpi.com |
| Reactivity Ratio (r2) | Ratio of the rate constant for M2 adding M2 over M2 adding M1. | If r2 > 1, the growing chain prefers to add M2. mdpi.com |
| Initiator Concentration | Molar concentration of the initiator. | Affects the overall rate of polymerization and molecular weight. |
| Propagation Rate Coefficient (kp) | Rate constant for the addition of monomer to a growing chain. | Governs the speed of chain growth. |
Theoretical Insights into Monomer Reactivity and Resultant Polymer Microstructure
The chemical structure of a monomer directly dictates its reactivity and the microstructure of the resulting polymer. Theoretical and computational approaches can provide deep insights into these structure-property relationships for this compound.
The reactivity of the vinyl group in this monomer is influenced by both the electron-withdrawing ester group and the amide group. Computational methods like DFT can quantify these electronic effects. The presence of the amide group, capable of hydrogen bonding, can also influence monomer reactivity through intermolecular interactions with other monomers or solvent molecules in the pre-polymerization mixture. rsc.org
The stereochemistry of polymerization, which leads to different polymer microstructures (tacticity), can also be investigated. The arrangement of the side chains along the polymer backbone can be isotactic (all on the same side), syndiotactic (alternating sides), or atactic (random). The specific tacticity has a profound impact on the polymer's physical properties, such as crystallinity and solubility. By calculating the transition state energies for the addition of a monomer to a growing chain, computational models can predict the most likely stereochemical outcome. For example, steric hindrance from the bulky side chain of this compound may favor a particular stereochemical arrangement during propagation.
r1 x r2 = 1: Ideal copolymerization, with random monomer incorporation.
r1 x r2 < 1: Tendency towards alternation.
r1 x r2 > 1: Tendency towards blockiness.
By calculating these ratios or modeling the copolymerization process, it is possible to predict and control the microstructure and, consequently, the final properties of copolymers containing this compound.
Table 4: Illustrative Monomer Reactivity Ratios and Predicted Copolymer Microstructure This table shows how experimentally determined or computationally predicted reactivity ratios for a hypothetical copolymerization of this compound (M1) with a comonomer (M2) can inform the resulting polymer microstructure.
| Comonomer (M2) | r1 (M1) | r2 (M2) | r1 x r2 | Predicted Microstructure |
| Styrene | 0.40 | 0.90 | 0.36 | Tendency toward alternation. researchgate.net |
| Methyl Methacrylate | 0.60 | 2.70 | 1.62 | Tendency toward blockiness of M2. researchgate.net |
| Acrylonitrile (B1666552) | 0.80 | 1.90 | 1.52 | Tendency toward blockiness of M2. researchgate.net |
| Vinyl Acetate (B1210297) | 0.85 | 0.45 | 0.38 | Tendency toward alternation. researchgate.net |
Functional Polymeric Materials and Nanostructures from Methyl 3 Prop 2 Enamido Propanoate
Fabrication of Hydrogels and Crosslinked Polymer Networks from Derivatives of Methyl 3-(prop-2-enamido)propanoate
Hydrogels are three-dimensional, crosslinked networks of hydrophilic polymers that can absorb and retain large amounts of water or biological fluids. The fabrication of hydrogels from derivatives of this compound can be achieved through various polymerization techniques. Free-radical polymerization of the acrylamide (B121943) moiety is a common method, where a crosslinking agent is added to form the network structure. The properties of the resulting hydrogels, such as swelling ratio, mechanical strength, and biodegradability, can be precisely controlled by the choice of comonomers and the crosslinking density.
The ester group in this compound introduces a hydrolysable linkage in the polymer backbone or side chains, which can lead to the formation of biodegradable hydrogels. This is particularly advantageous for biomedical applications where the temporary presence of a material is required. The degradation rate can be tuned by altering the chemical environment of the ester group.
Research on related N-substituted acrylamides has shown that the synthesis of thermoresponsive hydrogels is possible. epfl.ch For instance, poly(N-isopropylacrylamide) (PNIPAM) is a well-known thermoresponsive polymer that exhibits a lower critical solution temperature (LCST) around 32°C in water. nih.gov By copolymerizing derivatives of this compound with other monomers, it is conceivable to create hydrogels with tunable LCSTs, making them responsive to temperature changes.
A summary of common methods for hydrogel synthesis that could be applied to this compound derivatives is presented in the table below.
| Polymerization Method | Initiator | Crosslinker | Potential Properties of Resulting Hydrogel |
| Free-Radical Polymerization | Thermal or Photoinitiators | N,N'-methylenebis(acrylamide) (BIS) | Biocompatible, potentially biodegradable |
| Controlled Radical Polymerization (e.g., RAFT, ATRP) | Chain Transfer Agent/Catalyst | Di-functional monomers | Well-defined network structure, tunable properties |
| Copolymerization | Various | Various | Introduction of stimuli-responsive or other functional properties |
Development of Stimuli-Responsive Polymer Systems for Advanced Materials Applications
Stimuli-responsive polymers, often referred to as "smart" polymers, can undergo significant changes in their physical or chemical properties in response to external stimuli such as temperature, pH, light, or specific molecules. magtech.com.cn The chemical structure of this compound provides a basis for creating such advanced materials.
pH-Responsive Systems: The secondary amide group in the polymer chain can participate in hydrogen bonding. Furthermore, hydrolysis of the methyl ester group to a carboxylic acid would introduce pH-responsive behavior. In acidic conditions, the carboxylic acid groups would be protonated, leading to a more collapsed polymer structure, while in basic conditions, they would be deprotonated and charged, causing the polymer network to swell due to electrostatic repulsion. researchgate.net This property is highly desirable for applications such as drug delivery, where a drug can be released in response to the specific pH of a target environment in the body. nih.gov
Temperature-Responsive Systems: As mentioned earlier, copolymerization of this compound derivatives with monomers like N-isopropylacrylamide can impart thermo-responsive properties. epfl.chnih.gov The resulting copolymers could exhibit a lower critical solution temperature (LCST), causing them to undergo a reversible phase transition from a soluble to an insoluble state upon a small change in temperature. This is a key feature for creating injectable hydrogels that are liquid at room temperature and form a gel at body temperature.
A notable example of a functional polymer derived from a related compound is the intrinsically luminescent terpolymer n-butyl prop-2-enoate-co-butyl 3-(N-(hydroxymethyl)prop-2-enamido)propanoate-co-N-(hydroxymethyl)prop-2-enamide (NBP-co-BHMPP-co-HMP). acs.org This nonconventional fluorescent polymer has demonstrated capabilities for the sensitive detection, selective binding, and removal-reduction of Cu(II) ions. acs.org This highlights the potential of incorporating derivatives of this compound into multi-functional, stimuli-responsive systems.
Advanced Polymeric Coatings and Thin Films based on this compound Polymers
The development of advanced coatings and thin films is crucial for a wide range of applications, including biomedical devices, where surface properties dictate biocompatibility and performance. port.ac.uk Polymers derived from this compound offer potential for creating functional coatings with desirable characteristics.
The presence of hydrophilic amide and potentially hydrolyzable ester groups can contribute to the creation of biocompatible and biodegradable coatings. pharmiweb.comnih.gov Such coatings could be used on medical implants to improve their integration with surrounding tissues and to minimize adverse reactions. nih.gov The biodegradable nature of these polymers would be particularly beneficial for temporary implants, as the coating would degrade over time, eliminating the need for a second surgery for removal. tandfonline.com
Furthermore, the ability to functionalize these polymers opens up possibilities for creating coatings with specific functionalities. For instance, by incorporating antimicrobial agents or growth factors, it would be possible to develop coatings that actively prevent infection or promote tissue regeneration. The stimuli-responsive properties discussed in the previous section could also be harnessed in coatings to enable the controlled release of therapeutic agents directly at the implant site.
While direct research on coatings from this compound is limited, the properties of related polyacrylamides and other biodegradable polymers suggest a promising future for this class of materials in advanced coating applications.
Polymer Composites and Nanocomposites Utilizing this compound Derivatives
Polymer composites and nanocomposites are materials where a polymer matrix is reinforced with one or more filler materials to enhance its properties. The functional groups present in polymers derived from this compound make them excellent candidates for use as matrices in composite materials.
The amide and ester groups can facilitate strong interactions with a variety of fillers, such as clays, silica (B1680970) nanoparticles, or carbon nanotubes, through hydrogen bonding or other intermolecular forces. This strong interfacial adhesion is critical for achieving significant improvements in the mechanical, thermal, and barrier properties of the composite material.
For example, nanocomposites based on functionalized polyacrylamides have been shown to exhibit enhanced properties. researchgate.net By incorporating nanoparticles into a matrix of a polymer derived from this compound, it would be possible to create materials with tailored characteristics. For instance, the addition of magnetic nanoparticles could lead to the development of stimuli-responsive composites that can be manipulated by an external magnetic field, with potential applications in targeted drug delivery or as actuators. researchgate.net
The table below summarizes potential filler materials and the resulting properties of nanocomposites based on polymers from this compound derivatives.
| Filler Material | Potential Interaction with Polymer Matrix | Potential Enhanced Properties |
| Clay (e.g., Montmorillonite) | Intercalation and exfoliation through hydrogen bonding | Improved mechanical strength and barrier properties |
| Silica Nanoparticles | Strong hydrogen bonding with amide and ester groups | Enhanced thermal stability and mechanical reinforcement |
| Carbon Nanotubes | π-π stacking and van der Waals forces | Increased electrical conductivity and mechanical strength |
| Magnetic Nanoparticles | Encapsulation within the polymer matrix | Magnetic-field responsiveness |
Contributions to Biomaterials Engineering through Tailored Polymeric Architectures
The field of biomaterials engineering is constantly seeking new polymers with tailored properties to address a wide range of medical needs. Polymers derived from this compound offer a versatile platform for the design of advanced biomaterials.
The inherent biocompatibility of polyacrylamide-based materials, combined with the potential for biodegradability conferred by the ester linkage, makes these polymers highly attractive for tissue engineering applications. Scaffolds for tissue regeneration can be fabricated from these polymers, providing a temporary support structure for cells to grow and form new tissue. The porous structure and mechanical properties of these scaffolds can be precisely controlled to mimic the native extracellular matrix.
Furthermore, the ability to create stimuli-responsive systems, as discussed earlier, has significant implications for biomaterials engineering. For example, injectable hydrogels that solidify at body temperature can be used for minimally invasive delivery of cells or drugs. nih.gov Similarly, pH-responsive polymers can be designed to release therapeutic agents specifically at sites of disease or inflammation. nih.gov
The aforementioned terpolymer, NBP-co-BHMPP-co-HMP, which includes a derivative of this compound, has been shown to be suitable for cell imaging, further underscoring the potential of these materials in biomedical applications. acs.org The ability to create polymers with such diverse functionalities highlights the significant contributions that derivatives of this compound can make to the advancement of biomaterials engineering.
Future Research Directions and Unexplored Avenues for Methyl 3 Prop 2 Enamido Propanoate
Advancements in Precision Polymer Synthesis and Topological Control
The future synthesis of polymers from Methyl 3-(prop-2-enamido)propanoate will increasingly rely on precision polymerization techniques to exert exacting control over macromolecular architecture. While conventional free-radical polymerization is effective, advanced methods like Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP) are essential for creating polymers with low dispersity and predefined molecular weights. scirp.orgmdpi.com Future work should focus on optimizing these controlled radical polymerization techniques specifically for this monomer. mdpi.comnih.gov
A significant avenue for exploration is the synthesis of complex topologies beyond simple linear chains. Research into creating well-defined block copolymers, star polymers, and hyperbranched polymers using this compound as a key building block is a primary future direction. mdpi.com These advanced architectures can lead to materials with unique phase behaviors and mechanical properties. For instance, block copolymers could be designed to self-assemble into highly ordered nanostructures, while hyperbranched polymers may offer advantages in applications requiring low viscosity and high functionality. nih.govacs.org The development of efficient synthetic protocols for these complex structures is a critical step toward realizing their potential. mdpi.com
Integration into Supramolecular Polymer Systems and Self-Assembly
The inherent functionalities of this compound make it an excellent candidate for the construction of supramolecular polymer systems. rsc.org The amide group's capacity for hydrogen bonding is a key feature that can drive the self-assembly of polymer chains into ordered, non-covalently bonded structures. nih.govmeijerlab.nl Future research will likely explore how to harness these interactions, along with hydrophobic and other non-covalent forces, to create materials that mimic the complexity of biological systems. dtic.mildiva-portal.org
A promising research direction is the design of polymers based on this monomer that can form well-defined supramolecular architectures such as nanofibers, vesicles, or thermoreversible gels. nih.gov The interplay between the polymer backbone's covalent structure and the dynamic, reversible nature of non-covalent interactions could lead to "smart" materials that respond to external stimuli like temperature or pH. diva-portal.org Elucidating the fundamental principles that govern the self-assembly of these polymers in different solvent systems will be crucial for controlling the resulting morphologies and functions. meijerlab.nldiva-portal.org
Exploration of Novel Post-Polymerization Modification Pathways for Enhanced Functionality
Post-polymerization modification (PPM) represents a powerful strategy for diversifying the functionality of polymers derived from this compound. nih.gov This approach allows for the introduction of chemical groups that may not be compatible with the initial polymerization conditions. nih.gov The ester and amide groups within the monomer repeat unit are prime targets for a wide range of chemical transformations.
Future research should investigate novel and efficient pathways for modifying these polymers. For example, the methyl ester group could be hydrolyzed to carboxylic acid to introduce pH-responsiveness or serve as a handle for further conjugation with bioactive molecules or nanoparticles. Transesterification reactions could be employed to append different functional side chains, thereby tuning the polymer's physical and chemical properties. rsc.org Furthermore, while the amide bond is generally stable, exploring conditions for its selective modification could open up additional avenues for creating highly functional materials. nih.gov Developing a toolbox of reliable PPM reactions will be essential for creating a diverse library of materials from a single parent polymer, a key strategy for efficient materials development. mdpi.com
Development of High-Performance Materials with Tailored Functionalities and Responsive Characteristics
The ultimate goal of research into this compound is the development of high-performance materials with precisely tailored properties for specific applications. By combining advanced synthesis, supramolecular assembly, and post-polymerization modification, a new generation of functional and responsive materials can be envisioned.
Future efforts will likely focus on creating materials for biomedical applications, such as drug delivery systems where the polymer's properties can be tuned for controlled release. scirp.orgnih.gov For example, polymers could be designed to respond to the specific pH environment of a tumor for targeted drug delivery. Another area of interest is the development of advanced coatings and adhesives, where the polymer's functionality can enhance adhesion and biocompatibility. rsc.org The creation of intrinsically fluorescent polymers for sensing or bio-imaging applications is also a plausible direction, potentially by copolymerizing with or modifying the polymer with fluorescent moieties. researchgate.net The versatility of the monomer suggests its potential use in a wide array of fields, limited only by the innovative design of its resulting polymers.
Q & A
Q. 1.1. What are the recommended synthetic routes for Methyl 3-(prop-2-enamido)propanoate, and how can reaction conditions be optimized?
Answer: A common approach involves coupling prop-2-enamide derivatives with methyl propanoate precursors. Palladium on carbon (Pd/C) catalysis, as seen in structurally similar esters (e.g., Methyl 3-amino-2-[(2-methylphenyl)methyl]propanoate), can facilitate amidation reactions under hydrogenation conditions . Optimizing solvent polarity (e.g., using tetrahydrofuran or dimethylformamide) and reaction temperature (typically 50–80°C) improves yield. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended for isolating the product .
Q. 1.2. How should researchers characterize the purity and structural integrity of this compound?
Answer: Use a combination of:
- NMR spectroscopy : and NMR to confirm ester, amide, and alkene functionalities (e.g., δ 3.6–3.8 ppm for methoxy groups, δ 6.1–6.3 ppm for acrylamide protons) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (expected m/z ~185.1 for CHNO) .
- HPLC : Reverse-phase C18 columns with UV detection at 210–220 nm to assess purity (>95%) .
Q. 1.3. What are the stability and storage requirements for this compound?
Answer: The ester and acrylamide groups make it susceptible to hydrolysis and polymerization. Store at ambient temperatures (20–25°C) in anhydrous conditions under inert gas (argon/nitrogen). Use amber vials to prevent UV-induced degradation .
Advanced Research Questions
Q. 2.1. How can researchers resolve contradictions in reported physicochemical data (e.g., melting point, solubility)?
Answer: Discrepancies often arise from polymorphic forms or impurities. Validate data via:
- Differential Scanning Calorimetry (DSC) : To identify polymorph transitions .
- Solubility studies : Use standardized solvents (e.g., DMSO, water, ethanol) at controlled temperatures. For example, if solubility in water conflicts, test buffered solutions at pH 4–8 to account for ionizable amide groups .
Q. 2.2. What experimental strategies can elucidate the compound’s reactivity in biological systems?
Answer:
- Enzyme inhibition assays : Test interactions with serine hydrolases (e.g., trypsin) due to the acrylamide’s electrophilic nature .
- Metabolic stability studies : Use liver microsomes to assess esterase-mediated hydrolysis rates .
- Click chemistry : Introduce azide/alkyne tags via the acrylamide double bond for tracking cellular uptake .
Q. 2.3. How can computational modeling predict the compound’s interactions with biological targets?
Answer:
Q. 2.4. What methodologies are suitable for analyzing degradation products under stressed conditions?
Answer:
Q. 2.5. How can multicomponent reactions expand the functionalization of this compound?
Answer: Leverage the acrylamide’s Michael acceptor properties. For example:
- Tandem reactions : Combine with aldehydes and amines in a Mannich-type reaction to generate β-amino derivatives .
- Heterocycle synthesis : React with thiols or amines to form thiazolidinones or pyrrolidines .
Methodological Considerations for Data Interpretation
Q. 3.1. How should researchers address variability in biological assay results?
Answer:
- Dose-response curves : Use ≥3 independent replicates to establish IC values. Account for ester hydrolysis by quantifying metabolites via LC-MS .
- Positive controls : Compare with known acrylamide-based inhibitors (e.g., afatinib) to validate assay conditions .
Q. 3.2. What analytical techniques are critical for distinguishing stereoisomers?
Answer:
- Chiral HPLC : Use columns like Chiralpak IA/IB to separate enantiomers .
- Circular Dichroism (CD) : Confirm absolute configuration if crystallography data is unavailable .
Emerging Research Directions
Q. 4.1. Can this compound serve as a monomer in biodegradable polymers?
Answer: The acrylamide group enables radical polymerization. Test copolymerization with methyl acrylate or styrene derivatives. Characterize thermal stability (TGA) and degradation profiles (GPC post-hydrolysis) .
Q. 4.2. What are the implications of structural analogs in drug discovery?
Answer: Modify the acrylamide’s substituents (e.g., adding fluorophenyl groups) to enhance target selectivity. Compare with analogs like Methyl 2-amino-3-(5-chlorothiophene-2-carboxamido)propanoate hydrochloride, which show improved kinase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
